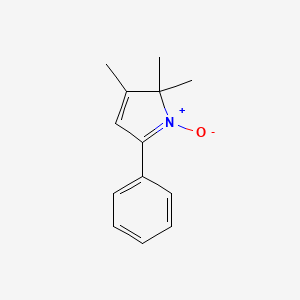
(2R,6S)-1,4-Oxathiane-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6S)-1,4-Oxathiane-2,6-diol is a chiral compound with two stereocenters It is a member of the oxathiane family, which are heterocyclic compounds containing both oxygen and sulfur atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-1,4-Oxathiane-2,6-diol typically involves the cyclization of appropriate diols with sulfur-containing reagents. One common method is the reaction of 1,4-dihydroxybutane with sulfur dichloride in the presence of a base, such as pyridine, to form the oxathiane ring. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, chiral resolution techniques may be employed to separate the desired enantiomer from a racemic mixture.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,6S)-1,4-Oxathiane-2,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiane ring to a thiol or alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxathiane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted oxathianes depending on the nucleophile used.
Applications De Recherche Scientifique
(2R,6S)-1,4-Oxathiane-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,6S)-1,4-Oxathiane-2,6-diol involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6S)-2,6-Diaminoheptanedioate: Another chiral compound with two stereocenters, used in the study of enzyme mechanisms.
(2R,6S)-2,6-Heptanediol: A diol with similar stereochemistry, used in the synthesis of polymers and other materials.
Uniqueness
(2R,6S)-1,4-Oxathiane-2,6-diol is unique due to its oxathiane ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propriétés
Numéro CAS |
78102-17-7 |
|---|---|
Formule moléculaire |
C4H8O3S |
Poids moléculaire |
136.17 g/mol |
Nom IUPAC |
(2S,6R)-1,4-oxathiane-2,6-diol |
InChI |
InChI=1S/C4H8O3S/c5-3-1-8-2-4(6)7-3/h3-6H,1-2H2/t3-,4+ |
Clé InChI |
PQPPCAGZGWTBKK-ZXZARUISSA-N |
SMILES isomérique |
C1[C@@H](O[C@@H](CS1)O)O |
SMILES canonique |
C1C(OC(CS1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


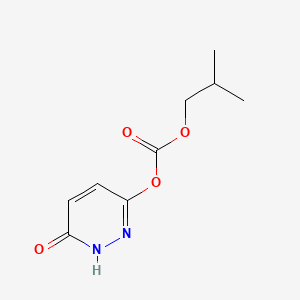
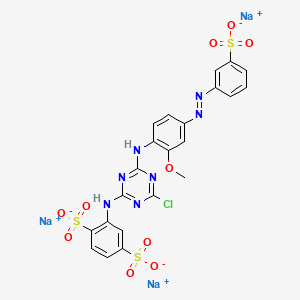
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)
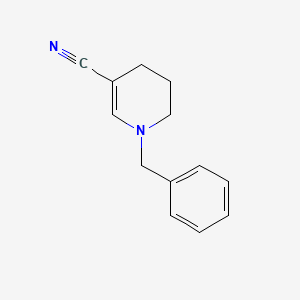
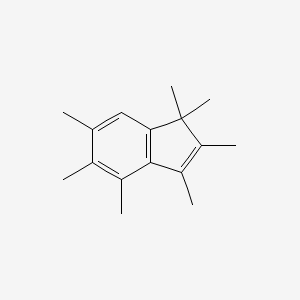


![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)


![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
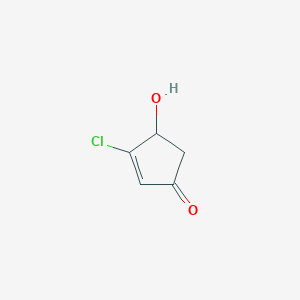
![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
